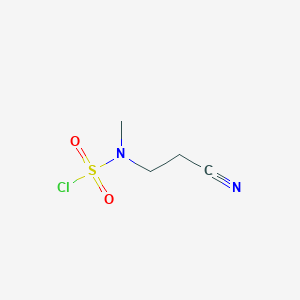

2-Cyanoethyl(methyl)sulfamoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyanoethyl(methyl)sulfamoyl chloride, also known as CMES, is an organic compound that is widely used in synthetic organic chemistry due to its versatility and reactivity. It is a colorless liquid that is soluble in many organic solvents. CMES is used in a variety of laboratory experiments and is used in the synthesis of a broad range of compounds.

Applications De Recherche Scientifique

Efficient General Method for Sulfamoylation

A study by Okada, Iwashita, and Koizumi (2000) demonstrated an efficient method for the sulfamoylation of a hydroxyl group using 2-Cyanoethyl(methyl)sulfamoyl chloride. This method showed high yield without a base and is applicable to a wide range of hydroxyl groups (Okada, Iwashita, & Koizumi, 2000).

Activation of Sulfamoyl Chlorides

Research by Hell et al. (2019) revealed that sulfamoyl chlorides can be activated by silyl radical-mediated reduction, enabling the synthesis of aliphatic sulfonamides from alkenes. This method is particularly useful in medicinal chemistry (Hell et al., 2019).

Antimicrobial Derivatives Synthesis

Darwish et al. (2014) focused on synthesizing novel heterocyclic compounds incorporating the sulfamoyl moiety. These compounds showed promising results as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Synthesis of Sulfonamides

Wang et al. (2021) developed a palladium-catalyzed synthesis of sulfonamides using sulfuric chloride, which provided a redox-neutral method for creating diverse sulfonamides (Wang, Yang, Ye, Kuang, & Wu, 2021).

Safer Preparation of Sulfamides

Borghese et al. (2006) reported a safer and more convenient method for large-scale preparation of sulfamides, using N-substituted oxazolidin-2-one derivatives as synthetic equivalents for hazardous N-sulfamoyl chloride (Borghese, Antoine, Hoeck, Mockel, & Merschaert, 2006).

Bioactive Compounds Synthesis

Irshad et al. (2014) synthesized O- and N-substituted derivatives of planetol, demonstrating the varied biological activities of compounds bearing sulfamoyl groups (Irshad et al., 2014).

Sulfamates and Sulfamides Synthesis

Sguazzin, Johnson, and Magolan (2021) identified hexafluoroisopropyl sulfamate as a stable reagent for synthesizing sulfamates and sulfamides from alcohols and amines, offering a safer alternative to unstable sulfamoyl chloride (Sguazzin, Johnson, & Magolan, 2021).

Propriétés

IUPAC Name |

N-(2-cyanoethyl)-N-methylsulfamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClN2O2S/c1-7(4-2-3-6)10(5,8)9/h2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENQUAGTXLAUSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#N)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40943301 |

Source

|

| Record name | (2-Cyanoethyl)methylsulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyanoethyl(methyl)sulfamoyl chloride | |

CAS RN |

209971-18-6 |

Source

|

| Record name | (2-Cyanoethyl)methylsulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2478124.png)

![(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(thiophen-2-ylmethyl)ethenesulfonamide](/img/structure/B2478126.png)

![Methyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2478130.png)

![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 4-fluorophenyl sulfide](/img/structure/B2478134.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2478142.png)